

# structural activity relationship of PG-11047 and related compounds

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Compound of Interest

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An In-Depth Technical Guide to the Structural Activity Relationship of PG-11047 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

PG-11047 is a second-generation, conformationally restricted polyamine analog designed to exploit the dysregulated polyamine metabolism characteristic of many cancers. As a structural mimic of the natural polyamine spermine, PG-11047 acts as a nonfunctional competitor, leading to the depletion of essential natural polyamines and the induction of a catabolic cascade that generates cytotoxic reactive oxygen species. Its design, featuring a central cis double bond for increased rigidity, aimed to improve upon first-generation analogs by reducing off-target toxicities.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, and Phase I clinical trials have established its safety profile.[3][4] This guide provides a comprehensive analysis of the structural activity relationships (SAR) of PG-11047 and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and logical frameworks.

#### **Mechanism of Action**

PG-11047 exerts its anticancer effects by intervening in multiple aspects of the polyamine metabolic pathway. Polyamines like spermidine and spermine are essential for cell proliferation, and cancer cells exhibit a heightened dependency on these molecules.[3]

#### Foundational & Exploratory



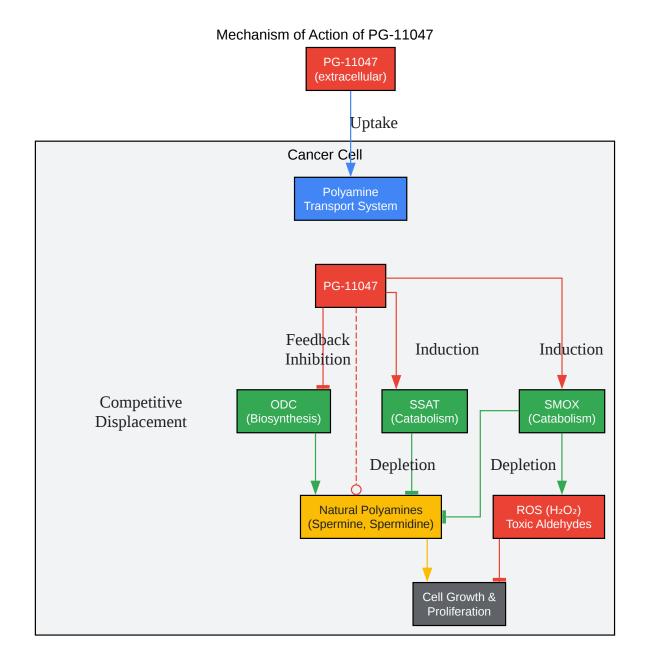


The mechanism of PG-11047 involves a multi-pronged attack:

- Cellular Uptake: PG-11047 is actively transported into rapidly dividing cancer cells via the selective polyamine transport system.[5][6]
- Competitive Inhibition: Once inside the cell, it competitively displaces natural polyamines from their binding sites but cannot substitute for their growth-supporting functions.[7][8]
- Feedback Inhibition of Biosynthesis: The high intracellular concentration of the analog triggers feedback inhibition of key polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC).[2][7]
- Induction of Catabolism: Crucially, PG-11047 strongly induces the primary polyamine catabolic enzymes:
  - Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for export or further degradation and rapidly depleting their intracellular pools.[5][9]
  - Spermine Oxidase (SMOX): This enzyme directly oxidizes spermine. This process generates spermidine, the toxic aldehyde 3-aminopropanal, and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), a key reactive oxygen species (ROS).[1][9] The resulting oxidative stress contributes significantly to the analog's cytotoxicity.[1][2]

This combined action of depleting essential polyamines and producing toxic byproducts leads to the inhibition of cancer cell growth.[7]





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Caption: Polyamine pathway interference by PG-11047.

# Structural-Activity Relationship (SAR)



The core structure of PG-11047 is N¹,N¹²-bis(ethyl)-cis-6,7-dehydrospermine.[1] Its design was a deliberate modification of earlier, more flexible analogs like N¹,N¹²-bisethylspermine (BES) to enhance conformational rigidity.[10] This rigidity was theorized to reduce nonspecific binding and improve the safety profile.[1] Subsequent research into related compounds has revealed key structural determinants of activity.

## **Influence of Terminal N-Alkyl Substituents**

A study systematically replaced the terminal N-ethyl groups of PG-11047 with longer alkyl chains (from propyl, C3, to nonyl, C9), creating the HPG series of analogs.[4] This revealed a strong correlation between the length of the alkyl chain and cytotoxic potency in human colon (HCT116) and lung (A549) cancer cell lines.

Table 1: In Vitro Cytotoxicity of PG-11047 and N-Alkyl Analogs[4]

Compound	Terminal R-Group	IC50 in HCT116 (μM)	IC₅₀ in A549 (μM)
PG-11047	-CH₂CH₃ (Ethyl)	> 10.0	> 10.0
HPG-2	-(CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub> (Propyl)	1.0 ± 0.2	< 1.0
HPG-3	-(CH <sub>2</sub> ) <sub>3</sub> CH <sub>3</sub> (Butyl)	$3.0 \pm 0.4$	10.0 ± 0.9
HPG-4	-(CH <sub>2</sub> ) <sub>4</sub> CH <sub>3</sub> (Pentyl)	2.0 ± 0.3	> 10.0
HPG-5	-(CH2)5CH3 (Hexyl)	1.0 ± 0.1	$7.0 \pm 0.6$
HPG-6	-(CH <sub>2</sub> ) <sub>6</sub> CH <sub>3</sub> (Heptyl)	< 1.0	$3.0 \pm 0.3$
HPG-7	-(CH <sub>2</sub> ) <sub>7</sub> CH <sub>3</sub> (Octyl)	< 1.0	< 1.0

| HPG-8 | -(CH<sub>2</sub>)<sub>8</sub>CH<sub>3</sub> (Nonyl) | > 10.0 | 7.0 ± 0.5 |

Data sourced from Kumar et al., 2022.[4]

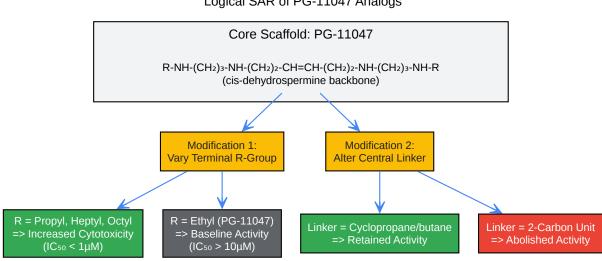
The data clearly indicates that extending the N-alkyl chains beyond the original ethyl groups can dramatically increase cytotoxicity. Notably, the propyl (HPG-2), heptyl (HPG-6), and octyl (HPG-7) analogs showed significantly greater potency than the parent compound, with several achieving IC $_{50}$  values below 1  $\mu$ M.[4] This suggests that increased lipophilicity or altered



interactions at the binding sites of target proteins or transporters enhances the compound's anticancer activity.

#### Influence of the Central Linker

The central, conformationally restricted linker is a defining feature of PG-11047. Studies on related bisethylspermine (BES) analogs where the central four-carbon chain was replaced with cyclopropane or cyclobutane rings also produced compounds with low-micromolar growthinhibitory activity.[10] However, analogs with a shortened two-carbon equivalent central unit were devoid of activity, highlighting the critical importance of the spacing between the secondary amine groups for biological function.[10]



Logical SAR of PG-11047 Analogs

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Caption: Key structural modifications and their impact on activity.

# **Preclinical and Clinical Data Summary**

PG-11047 has been evaluated in a range of preclinical and clinical settings, establishing its biological activity and safety parameters.

Table 2: Summary of PG-11047 Activity and Clinical Parameters



Parameter	Finding	Reference(s)
In Vitro Activity	Median EC₅o of 71 nM across the Pediatric Preclinical Testing Program (PPTP) panel.	[8]
	Particularly active against Ewing sarcoma cell lines.	[8]
In Vivo Efficacy	Demonstrated tumor growth inhibition in prostate (DU-145) and non-small cell lung cancer (A549) xenografts.	[5][7]
	Potentiated the antitumor effects of cisplatin and bevacizumab in preclinical models.	[5][6]
Phase I MTD (Monotherapy)	610 mg (IV on days 1, 8, 15 of a 28-day cycle).	[3][11]
Phase Ib MTD (Combination)	590 mg with bevacizumab, erlotinib, cisplatin, and 5-FU.	[1][12]
Clinical Response	Stable disease in 30% of monotherapy patients; partial responses in 12% of patients receiving the bevacizumab combination.	[3][12]

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea). |[3] |

# **Key Experimental Protocols**

Reproducible and rigorous experimental design is crucial in SAR studies. The following sections detail methodologies used to evaluate PG-11047 and its analogs.

# **General Synthesis of PG-11047 Analogs**



The synthesis of PG-11047 and its N-alkylated analogs (HPG series) follows a multi-step procedure.[4]

- N-Alkylation:tert-butyl (3-aminopropyl)carbamate is reacted with the desired alkyl iodide (e.g., ethyl iodide for PG-11047) in the presence of triethylamine in acetonitrile at 75°C for 16-18 hours.
- Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture to protect the newly formed secondary amine.
- Boc Deprotection: The Boc-protected mono-alkylated intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the protecting group, yielding the free amine.
- Coupling: Two equivalents of the deprotected amine are coupled with one equivalent of (Z)-1,4-dichlorobut-2-ene in the presence of a base (e.g., triethylamine) in a suitable solvent to form the symmetric final product.
- Purification: The final compound is purified using column chromatography or recrystallization.

# In Vitro Cytotoxicity Assay (96-well format)

This protocol is used to determine the  $IC_{50}$  or  $EC_{50}$  of a compound against a panel of cancer cell lines.

- Cell Plating: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight.
- Compound Preparation: A stock solution of the test compound (e.g., 10 mM in sterile water) is prepared. A series of dilutions are made to create a range of final concentrations for testing (e.g., 10 nM to 100 μM).
- Treatment: The culture medium is removed from the plates and replaced with medium containing the various concentrations of the test compound. Control wells receive medium with vehicle only.



- Incubation: Plates are incubated for a fixed period, typically 96 hours, at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Viability Assessment: Cell viability is measured using an appropriate assay, such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.
- Data Analysis: The absorbance values are converted to percentage of cell growth relative to controls. A dose-response curve is plotted, and the IC<sub>50</sub> value (the concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

## **SSAT and SMOX Enzyme Activity Assays**

These assays quantify the induction of the key polyamine catabolic enzymes.[2]

- Cell Lysis: After treatment with the test compound, cells are harvested, washed with PBS, and lysed in a suitable buffer on ice. The lysate is centrifuged to pellet cell debris, and the supernatant (cytosolic extract) is collected.
- Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the Bradford assay.
- SSAT Activity:
  - A reaction mixture is prepared containing the cell lysate, Tris-HCl buffer, and [14C]acetyl-CoA.
  - The reaction is initiated by adding spermidine as the substrate.
  - After incubation (e.g., 10 min at 37°C), the reaction is stopped.
  - The product, [14C]N1-acetylspermidine, is separated from unreacted [14C]acetyl-CoA using a cation-exchange paper method.
  - The radioactivity on the paper is quantified by liquid scintillation counting. Activity is expressed as pmol/min/mg of protein.
- SMOX Activity:

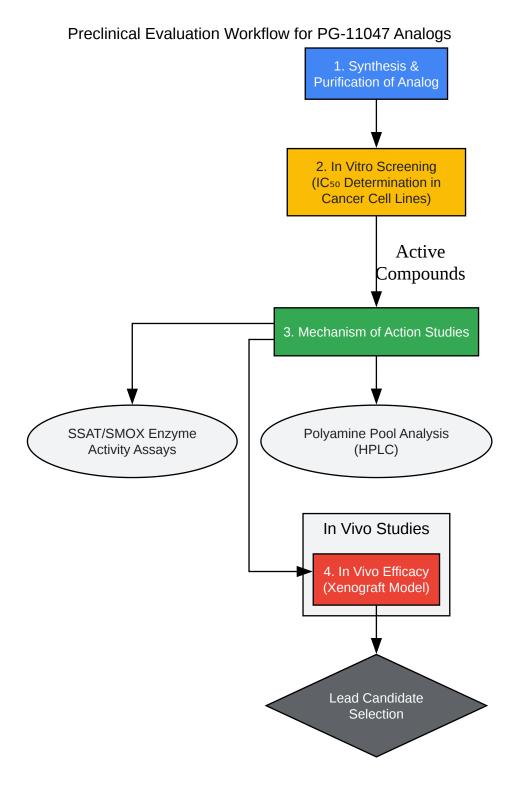
## Foundational & Exploratory





- A reaction mixture is prepared containing the cell lysate, sodium phosphate buffer, the substrate N¹,N¹²-bis(ethyl)spermine, and horseradish peroxidase.
- The reaction is initiated by adding Amplex Red reagent. SMOX activity produces H<sub>2</sub>O<sub>2</sub>, which reacts with Amplex Red in the presence of peroxidase to generate the fluorescent product resorufin.
- The increase in fluorescence is measured over time using a fluorescence plate reader (excitation ~540 nm, emission ~590 nm). Activity is calculated based on a standard curve of H<sub>2</sub>O<sub>2</sub>.





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Caption: A typical workflow for preclinical drug discovery.

### **Conclusion and Future Directions**



The structural framework of PG-11047 provides a validated platform for targeting the polyamine pathway in oncology. While PG-11047 itself demonstrated a manageable safety profile but modest single-agent efficacy in clinical trials, the structural activity relationship data offers a clear and rational path for the development of next-generation analogs. The profound increase in cytotoxicity achieved by modifying the terminal N-alkyl substituents is particularly compelling. Future research should focus on optimizing this position to enhance potency while maintaining or improving the safety profile established by PG-11047. The synthesis and evaluation of analogs like HPG-2 and HPG-7 in advanced preclinical models, including combination studies and pharmacokinetics, are critical next steps in realizing the full therapeutic potential of this promising class of anticancer agents.

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